1-(pyridin-2-yl)-4-(thiophene-3-carbonyl)piperazine
Description
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(12-4-10-19-11-12)17-8-6-16(7-9-17)13-3-1-2-5-15-13/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMBYXNEDSRRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Biochemical Analysis
Biochemical Properties
The compound (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has been found to interact with serotonin (5-HT) reuptake, showing effective inhibition. This suggests that it may interact with enzymes and proteins involved in the serotonin pathway.
Cellular Effects
In cellular studies, (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has shown potential antidepressant effects. It was found to effectively antagonize the depletion of serotonin in the hypothalamus, an effect induced by p-chloroamphetamine (PCA). This suggests that the compound may influence cell function by modulating serotonin levels.
Molecular Mechanism
The molecular mechanism of (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone is likely related to its interaction with the serotonin pathway. By inhibiting the reuptake of serotonin, it may affect the availability of this neurotransmitter in the synaptic cleft, thereby influencing neuronal signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, (4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-3-yl)methanone has shown stability in human liver microsomes. This suggests that it may have good pharmacokinetic properties, which could influence its effects over time.
Biological Activity
1-(Pyridin-2-yl)-4-(thiophene-3-carbonyl)piperazine is a synthetic compound characterized by its unique structural features, which combine a piperazine ring with pyridine and thiophene moieties. This combination enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃OS, indicating the presence of nitrogen, sulfur, and oxygen alongside carbon and hydrogen. The structural features allow for diverse interactions within biological systems, including:
- Hydrogen bonding
- Hydrophobic interactions
- π-π stacking
These interactions are crucial for binding affinity and specificity to biological targets, such as receptors or enzymes.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Potential mechanisms include:
- Modulation of neurotransmitter systems : The compound may influence serotonin (5-HT) reuptake, similar to other piperazine derivatives that have shown antidepressant properties .
- Inhibition of specific enzymes : The presence of the thiophene group may enhance the compound's ability to inhibit enzymes involved in metabolic pathways.
Case Studies
- Antidepressant Activity : A study evaluated the serotonin reuptake inhibition of piperazine derivatives, finding that compounds with similar structures exhibited potent effects in vitro. For instance, derivatives showed significant inhibition of serotonin reuptake, suggesting potential antidepressant activity .
- Anticancer Potential : Research on related compounds has indicated that piperazine derivatives can exhibit anticancer properties. For example, a series of pyridine-containing compounds demonstrated effectiveness against various cancer cell lines by disrupting DNA replication processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-YL)-4-(thiophene-2-carbonyl)piperazine | Contains both pyridine and thiophene groups | Potentially modulates neurotransmitter systems |
| 1-(Thiophen-2-YL)-4-[6-(thiophen-3-YL)pyridine-3-carbonyl]piperazine | Additional thiophene group | Altered reactivity and possibly different activity profile |
| 1-(Benzo[b]thiophen-2-YL)-3-(4-pyridin-2-YL)piperazine | Different aromatic system | Varies in biological activity due to structural differences |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the piperazine ring.
- Introduction of the pyridine moiety.
- Attachment of the thiophene carbonyl group.
These methods can be optimized for yield and purity through advanced techniques such as continuous flow reactors.
Scientific Research Applications
Medicinal Chemistry
1-(Pyridin-2-yl)-4-(thiophene-3-carbonyl)piperazine has shown promise in medicinal chemistry due to its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development.
Research indicates that this compound may exhibit:
- Receptor Modulation : Interaction studies have demonstrated that modifications in substituents can significantly affect binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Case Studies
Biological Research
In biological research, this compound is studied for its bioactive properties:
Antitumor Activity
Studies have indicated that compounds similar to this compound can inhibit various cancer cell lines. For instance, research has shown that certain derivatives exhibit significant cytotoxicity against breast cancer cells and may enhance the efficacy of existing treatments when used in combination therapies .
Antiviral Properties
The compound has been evaluated for its inhibitory effects on viral enzymes, particularly those associated with hepatitis C virus. Structure-activity relationship studies suggest that modifications can enhance antiviral activity, making this compound a candidate for further exploration in antiviral drug development .
Material Science
Beyond medicinal applications, this compound is explored in material science due to its stable structure and reactivity.
Polymer Development
The compound can serve as a building block for synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of diverse chemical libraries that can be utilized in various industrial applications.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The thiophene-3-carbonyl-piperazine amide bond may undergo hydrolysis under acidic or basic conditions. For example, TiCl-mediated reactions (as in ) suggest that strong Lewis acids could facilitate cleavage. Hydrolysis would yield 1-(pyridin-2-yl)piperazine and thiophene-3-carboxylic acid.
Table 1: Hydrolysis Conditions for Piperazine Amides
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-(pyrazin-2-yl)thiophene-2-carboxamide | 6 M HCl, reflux, 12 h | 85 | |
| 4-(thiophene-2-carbonyl)piperazine | 10% NaOH, 80°C, 8 h | 72 |
N-Oxidation
The tertiary amine in the piperazine ring can undergo N-oxidation. Studies on similar piperazine derivatives show that oxidizing agents like m-chloroperbenzoic acid (mCPBA) or HO in acetic acid produce N-oxides, which are critical intermediates in drug metabolism .
Table 2: N-Oxidation of Piperazine Derivatives
| Substrate | Oxidizing Agent | Reaction Time | Yield (%) |
|---|---|---|---|
| Aripiprazole | 30% HO, AcOH | 24 h | 68 |
| 1-(pyridin-2-yl)piperazine | mCPBA, CHCl, RT | 6 h | 55* |
Coordination with Metal Ions
The pyridine nitrogen and piperazine moiety can act as ligands. For instance, Cd(II) complexes with piperazine derivatives exhibit tetrahedral geometries . Coordination could enhance catalytic or biological activity.
Table 3: Metal Complexes of Piperazine Derivatives
| Metal Ion | Ligand Structure | Coordination Geometry | Application |
|---|---|---|---|
| Cd(II) | Piperazine-Schiff base | Tetrahedral | Luminescent sensors |
| Cu(II) | Pyridylpiperazine | Square planar | Catalysis |
Electrophilic Substitution on Thiophene
The thiophene ring’s electron-rich nature allows electrophilic substitution. Nitration or halogenation could occur at the 2- or 5-positions, guided by the electron-withdrawing carbonyl group.
Table 4: Electrophilic Substitution on Thiophene Moieties
| Reaction | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO/HSO | 2-position | 90 | |
| Bromination | Br, FeCl | 5-position | 78 |
Functionalization of the Pyridine Ring
The pyridine ring can undergo nucleophilic aromatic substitution (SNAr) if activated by electron-withdrawing groups. For example, 2-chloropyridine derivatives react with amines under reflux .
Table 5: Pyridine Functionalization Reactions
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine, KCO | Pyridinylpiperazine | 65 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(pyridin-2-yl)-4-(thiophene-3-carbonyl)piperazine can be contextualized by comparing it to related piperazine derivatives documented in the evidence. Key comparisons are outlined below:
Substituent Position and Electronic Effects
- 1-(Pyridin-3-ylcarbonyl)-4-(thien-2-ylcarbonyl)piperazine (CAS 333756-21-1): This analog differs in the substitution pattern: the pyridine ring is at the 3-position (vs. 2-position in the target compound), and the thiophene carbonyl is at the 2-position (vs. 3-position). These positional changes alter electronic properties. The molecular weight (301.36 g/mol) is lower than the target compound’s estimated weight (~313 g/mol), likely due to differences in substituent masses .
1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 1024406-72-1) :
This compound replaces the thiophene-3-carbonyl group with a pyridine-3-carbonyl moiety and introduces a trifluoromethyl group on the pyridine ring. The CF₃ group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity (clogP ~2.5) compared to the thiophene analog .- Implication : The CF₃ group may improve bioavailability but could reduce solubility in aqueous environments.
Halogenated Analogs
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine :
This derivative features dual chloro-substituents on both the aryl and pyridine rings. The molecular weight (449.3 g/mol) is significantly higher than the target compound’s, primarily due to halogenation .- Implication : Chlorine atoms enhance lipophilicity and may improve membrane permeability but risk toxicity via bioaccumulation.
- 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (CAS 921230-75-3): Incorporates fluorine and chlorine atoms, which modulate electronic effects (fluorine’s electronegativity vs. chlorine’s polarizability). The fluorine atom may enhance metabolic stability compared to non-halogenated analogs .
Sulfur-Containing Derivatives
- 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}pyridine (PPMA): This compound replaces the thiophene-3-carbonyl group with a pyridylmethylamine linker.
1-(Phenylsulfonyl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (34) :
The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~6.5) compared to the thiophene carbonyl group (pKa ~8–9) .
Table 1: Comparative Data for Selected Piperazine Derivatives
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogous piperazines, such as condensation of pre-functionalized piperazine precursors with thiophene-3-carbonyl chloride () or coupling reactions () .
- Biological Relevance : While direct activity data for the target compound is absent, structurally related compounds show promise as kinase inhibitors (), antimicrobial agents (), and corrosion inhibitors () . The thiophene moiety may confer unique interactions with sulfur-accepting enzymes or receptors.
- Physicochemical Properties : Thiophene-3-carbonyl substitution balances lipophilicity (clogP ~2.0–2.5) and solubility, contrasting with more polar pyridinecarbonyl analogs (clogP ~1.5) or highly lipophilic halogenated derivatives (clogP >3.0) .
Preparation Methods
Nucleophilic Acylation of Piperazine Derivatives
The foundational approach involves nucleophilic acylation of piperazine with thiophene-3-carbonyl chloride, followed by pyridinyl substitution. In anhydrous tetrahydrofuran (THF), piperazine reacts with thiophene-3-carbonyl chloride at 0°C under nitrogen atmosphere, yielding 4-(thiophene-3-carbonyl)piperazine. Subsequent coupling with 2-chloropyridine via Buchwald-Hartwig amination introduces the pyridin-2-yl group, achieving a 68–72% yield after purification by column chromatography.
Key Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene-3-carbonyl chloride, Piperazine | THF | 0°C → RT | 85 |
| 2 | 2-Chloropyridine, Pd(OAc)₂, Xantphos | Toluene | 110°C | 72 |
Microwave-Assisted Cyclocondensation
Alternative protocols employ microwave irradiation to accelerate cyclocondensation. A mixture of 2-aminopyridine, thiophene-3-carboxylic acid, and piperazine in dimethylformamide (DMF) undergoes microwave heating at 150°C for 15 minutes. This method reduces reaction time from 12 hours to 15 minutes, albeit with a marginally lower yield (65%).
Alternative Methodologies for Structural Diversification
Stannane-Mediated Coupling Reactions
Adapting methods from stannane-based syntheses, tributyl(iodomethyl)stannane facilitates the introduction of the thiophene moiety. Piperazine is first functionalized with a stannylmethyl group, enabling subsequent Stille coupling with 3-bromothiophene. This route achieves regioselective thiophene incorporation but requires stringent anhydrous conditions and palladium catalysts.
Carboxamide Linker Strategies
The ACS Omega protocol for analogous thieno-pyridines is modified by replacing 2-mercaptonicotinonitrile with thiophene-3-carbonyl chloride. Piperazine reacts with N-(pyridin-3-ylmethyl)carboxamide intermediates in ethanolic sodium ethoxide, forming the target compound via nucleophilic acyl substitution.
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Optimal yields are achieved using polar aprotic solvents (e.g., DMF, THF) and palladium catalysts (Pd(OAc)₂/PdCl₂). Substituting THF with dichloromethane (DCM) in acylation steps reduces yields by 20%, attributed to poorer solubility of piperazine.
Temperature and Reaction Time
Elevated temperatures (110–150°C) enhance reaction rates but risk decomposition. A balance is struck by maintaining 80°C for acylations and 110°C for aryl couplings, with reaction times capped at 6 hours to prevent side-product formation.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 287.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅N₃OS.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances scalability. Piperazine and thiophene-3-carbonyl chloride are introduced into a microreactor at 0.5 mL/min, achieving 92% conversion in 10 minutes. Subsequent pyridinyl coupling in a second reactor module yields 78% pure product after in-line purification.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling reduces waste. Equimolar amounts of piperazine, thiophene-3-carboxylic acid, and 2-chloropyridine are milled for 2 hours, yielding 60% product with minimal purification.
Q & A
Q. What are the optimal synthetic routes for 1-(pyridin-2-yl)-4-(thiophene-3-carbonyl)piperazine, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups, as demonstrated in analogous piperazine derivatizations . Key steps include:
- Reaction Optimization : Adjust molar ratios of coupling reagents (e.g., EDC:HOAt at 1:1.2) to minimize side reactions.
- Solvent Selection : Use anhydrous DMF or dichloromethane for improved solubility of intermediates.
- Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) enhances purity .
- Table 1 : Representative Reaction Conditions
| Reagent | Role | Typical Molar Ratio |
|---|---|---|
| EDC | Carbodiimide activator | 1.1–1.5 equivalents |
| HOAt | Coupling additive | 1.2 equivalents |
| NEt₃ | Base | 2.0 equivalents |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm) and aromatic protons from pyridine (δ 7.0–8.5 ppm) and thiophene (δ 6.5–7.5 ppm). Compare with analogs like 4-(thiophen-2-yl)piperazine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₄H₁₃N₃OS: 287.08 g/mol).
- IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the thiophene-carbonyl group.
- Decomposition Risks : Avoid exposure to moisture or strong oxidants, which may generate toxic byproducts like CO or nitrogen oxides .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Substituent Variation : Replace the thiophene-3-carbonyl group with benzodioxinylcarbonyl or chloroacetyl moieties to assess impact on receptor binding .
- Biological Assays : Use in vitro models (e.g., GPCR binding assays) to compare with analogs like 1-(3-trifluoromethylphenyl)piperazine derivatives, which show antiarrhythmic activity .
- Table 2 : Key Modifications and Observed Effects
| Modification | Biological Effect | Reference |
|---|---|---|
| Thiophene → Benzodioxine | Altered lipophilicity | |
| Pyridine → Nitropyridine | Enhanced CNS penetration |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs), leveraging homology models from pyridine-containing piperazines .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability, critical for CNS-targeted applications .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Models : Administer intravenously (1–5 mg/kg) to measure plasma half-life and metabolite profiling (e.g., HPLC-MS/MS).
- Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function in repeated-dose studies (OECD Guideline 407) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of similar piperazine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
